molecular formula C26H25N3O4 B4930102 N-{2-[(4-benzyl-1-piperidinyl)carbonyl]-5-nitrophenyl}benzamide

N-{2-[(4-benzyl-1-piperidinyl)carbonyl]-5-nitrophenyl}benzamide

Cat. No. B4930102
M. Wt: 443.5 g/mol
InChI Key: BFJUMUOMZQQCQA-UHFFFAOYSA-N
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Description

N-{2-[(4-benzyl-1-piperidinyl)carbonyl]-5-nitrophenyl}benzamide, also known as Bz-NIPB, is a compound that has been widely used in scientific research. It belongs to the class of benzamides and has been found to have potential applications in the field of pharmacology due to its unique chemical structure and properties.

Mechanism of Action

N-{2-[(4-benzyl-1-piperidinyl)carbonyl]-5-nitrophenyl}benzamide works by inhibiting the activity of certain enzymes that are involved in the regulation of various cellular processes. It has been found to be particularly effective in inhibiting the activity of histone deacetylases (HDACs), which play a key role in the regulation of gene expression.
Biochemical and Physiological Effects:
N-{2-[(4-benzyl-1-piperidinyl)carbonyl]-5-nitrophenyl}benzamide has been found to have a number of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of tumors, and reduce inflammation. N-{2-[(4-benzyl-1-piperidinyl)carbonyl]-5-nitrophenyl}benzamide has also been found to have neuroprotective effects and has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-{2-[(4-benzyl-1-piperidinyl)carbonyl]-5-nitrophenyl}benzamide is its high potency and selectivity for HDAC inhibition. This makes it a useful tool for studying the role of HDACs in various biological processes. However, one of the limitations of N-{2-[(4-benzyl-1-piperidinyl)carbonyl]-5-nitrophenyl}benzamide is its relatively short half-life, which can make it difficult to use in certain experiments.

Future Directions

There are a number of future directions for the use of N-{2-[(4-benzyl-1-piperidinyl)carbonyl]-5-nitrophenyl}benzamide in scientific research. One potential application is in the development of drugs for the treatment of cancer and other diseases. N-{2-[(4-benzyl-1-piperidinyl)carbonyl]-5-nitrophenyl}benzamide has also been found to have potential applications in the field of neuroscience, particularly in the development of drugs for the treatment of Alzheimer's disease and other neurodegenerative disorders. Additionally, further research is needed to better understand the mechanism of action of N-{2-[(4-benzyl-1-piperidinyl)carbonyl]-5-nitrophenyl}benzamide and its potential applications in other areas of biology.

Synthesis Methods

The synthesis of N-{2-[(4-benzyl-1-piperidinyl)carbonyl]-5-nitrophenyl}benzamide involves the reaction of 4-benzylpiperidine with 5-nitroisophthalic acid chloride in the presence of a base. The resulting compound is then treated with benzoyl chloride to produce the final product, N-{2-[(4-benzyl-1-piperidinyl)carbonyl]-5-nitrophenyl}benzamide. This synthesis method has been optimized to produce high yields of pure N-{2-[(4-benzyl-1-piperidinyl)carbonyl]-5-nitrophenyl}benzamide.

Scientific Research Applications

N-{2-[(4-benzyl-1-piperidinyl)carbonyl]-5-nitrophenyl}benzamide has been extensively used in scientific research as a tool to study various biological processes. It has been found to have potential applications in the field of pharmacology, particularly in the development of drugs for the treatment of various diseases. N-{2-[(4-benzyl-1-piperidinyl)carbonyl]-5-nitrophenyl}benzamide has also been used as a probe to study the binding of proteins to DNA and RNA.

properties

IUPAC Name

N-[2-(4-benzylpiperidine-1-carbonyl)-5-nitrophenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O4/c30-25(21-9-5-2-6-10-21)27-24-18-22(29(32)33)11-12-23(24)26(31)28-15-13-20(14-16-28)17-19-7-3-1-4-8-19/h1-12,18,20H,13-17H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFJUMUOMZQQCQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=C(C=C(C=C3)[N+](=O)[O-])NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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